molecular formula C18H16ClFN2O B11056970 1-(2-chloro-6-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-(2-chloro-6-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B11056970
M. Wt: 330.8 g/mol
InChI Key: KPXKNCDJXFZHJL-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds It is characterized by the presence of a benzimidazole core structure substituted with a 2-chloro-6-fluorobenzyl group and a tetrahydrofuran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-chloro-6-fluorobenzyl group: This step involves the alkylation of the benzimidazole core with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the tetrahydrofuran-2-yl group: This can be accomplished through a nucleophilic substitution reaction using tetrahydrofuran-2-yl halide in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloro-6-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the tetrahydrofuran ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding benzimidazole N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biology: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Industry: Application in the synthesis of advanced intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1-(2-chlorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole
  • 1-(2-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole
  • 1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-2-yl)-1H-benzimidazole

Comparison: 1-(2-chloro-6-fluorobenzyl)-2-(tetrahydrofuran-2-yl)-1H-benzimidazole is unique due to the presence of both the 2-chloro-6-fluorobenzyl group and the tetrahydrofuran-2-yl group. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the tetrahydrofuran ring can impact its solubility and binding interactions.

Properties

Molecular Formula

C18H16ClFN2O

Molecular Weight

330.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole

InChI

InChI=1S/C18H16ClFN2O/c19-13-5-3-6-14(20)12(13)11-22-16-8-2-1-7-15(16)21-18(22)17-9-4-10-23-17/h1-3,5-8,17H,4,9-11H2

InChI Key

KPXKNCDJXFZHJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F

Origin of Product

United States

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